![molecular formula C21H17N B13986815 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole: is a chemical compound with the molecular formula C21H17N and a molecular weight of 283.37 g/mol . It is a derivative of indeno[2,1-c]carbazole, characterized by the presence of two methyl groups at the 8-position and a dihydro structure at the 5,8-positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: These include anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure allows for the tuning of electronic properties, making it valuable in the field of organic electronics .
Mecanismo De Acción
The mechanism of action of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
- 8,8-Diphenyl-5,8-dihydroindeno[2,1-c]carbazole
- 5-Hydroxy-8,8-dimethyl-3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-3,3a,4,5,6,7,8,8b-octahydro-2H-indeno[1,2-b]furan-2-one
Comparison: Compared to these similar compounds, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is unique due to its specific substitution pattern and dihydro structure.
Propiedades
Fórmula molecular |
C21H17N |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
14,14-dimethyl-9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C21H17N/c1-21(2)15-9-5-3-7-13(15)19-16(21)11-12-18-20(19)14-8-4-6-10-17(14)22-18/h3-12,22H,1-2H3 |
Clave InChI |
QQTLVSFCYJTMDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=CC=CC=C31)C4=C(C=C2)NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


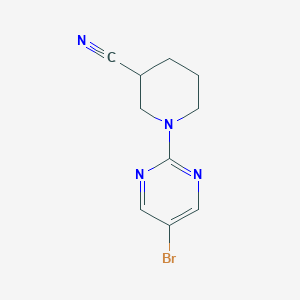
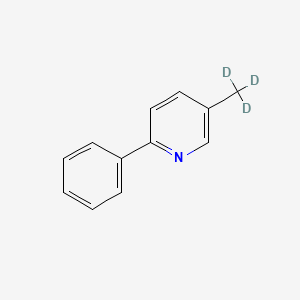
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
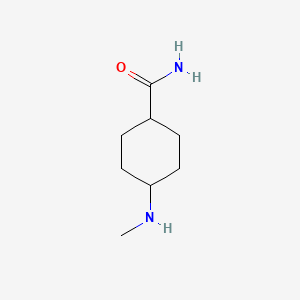
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
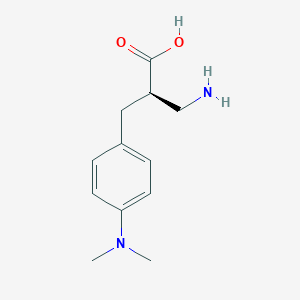
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
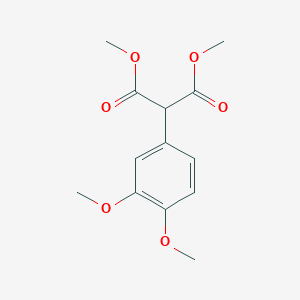
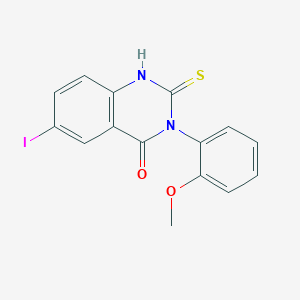
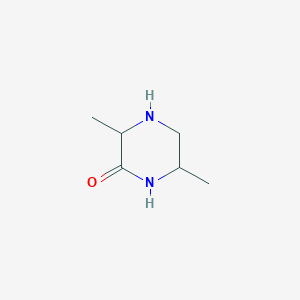
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
